Citrafungin A -

Citrafungin A

Catalog Number: EVT-1579360
CAS Number:
Molecular Formula: C28H40O13
Molecular Weight: 584.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Citrafungin A is a carboxylic ester obtained by the formal condensation of 4-carboxy group of (2R)-2-hydroxy-2-{(3R,5R)-2-oxo-5-[(1E,5Z)-tetradeca-1,5-dien-1-yl]tetrahydrofuran-3-yl}butanedioic acid with the hydroxy group of 3-carboxy-2,3-dideoxy-L-threo-pentaric acid. It is a fungal metabolite that acts as an inhibitor of geranylgeranyltransferase type I(GGTase I) of pathogenic fungal species. It has a role as a metabolite, an antifungal agent and an EC 2.5.1.59 (protein geranylgeranyltransferase type I) inhibitor. It is a tetracarboxylic acid, a carboxylic ester and a butan-4-olide. It derives from a pentaric acid.
Overview

Citrafungin A is a naturally occurring antifungal compound that was first isolated from the sterile mycelia of cow dung-derived fungi in 2004. It belongs to the class of alkyl citrate natural products and is known for its inhibitory effects on the enzyme geranylgeranyl transferase I, which plays a crucial role in fungal cell membrane synthesis. The compound exhibits significant antifungal properties, making it a subject of interest in pharmaceutical research and development.

Source

The original source of Citrafungin A was identified by a research team at Merck, who isolated it from the mycelia of a specific fungal strain, MF6339. This discovery highlighted the potential of natural products derived from fungi as sources of novel antifungal agents .

Classification

Citrafungin A is classified as an alkyl citrate derivative, which is characterized by its structure that includes an alkyl chain attached to a citrate backbone. It is also categorized under antifungal agents due to its mechanism of action against fungal pathogens.

Synthesis Analysis

The total synthesis of Citrafungin A has been achieved through various methods, with notable advancements made in recent years. The most prominent synthetic route involves a stereoselective twelve-step process utilizing cyclobutene diester intermediates.

Methods and Technical Details

  1. Cyclobutene Diester Approach: This method begins with the preparation of cyclobutene diester precursors, which undergo several transformations to yield Citrafungin A. Key steps include:
    • Formal [2 + 2]-cycloaddition: This reaction forms the core structure of the compound.
    • Oxa-Michael/Cyclobutanone Ring-Opening Cascade: This step secures the alkyl citrate core necessary for the final product.
    • Asymmetric Vinylzinc Addition: This reaction is crucial for establishing the stereocenter at carbon six of the compound .
  2. Alternative Synthesis Routes: Other methods have also been explored, including asymmetric aldol reactions and diastereoselective alkylation strategies, which have contributed to understanding the compound's stereochemistry and enhancing yields .
Molecular Structure Analysis

The molecular structure of Citrafungin A can be represented as follows:

  • Chemical Formula: C17H28O7
  • Molecular Weight: 336.40 g/mol
  • Structural Features:
    • The compound contains a citrate backbone with two stereocenters.
    • The configuration has been reassigned through total synthesis, confirming its structural integrity.

Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry have been utilized to elucidate its structure and confirm the correct stereochemistry .

Chemical Reactions Analysis

Citrafungin A undergoes several chemical reactions that are pivotal for its synthesis and functionality:

  1. Esterification Reactions: The formation of esters from citric acid derivatives is essential for synthesizing Citrafungin A.
  2. Deprotection Steps: Specific protective groups are removed during synthesis to yield the final active compound.
  3. Reduction Reactions: Various reduction steps are employed to manipulate functional groups within the molecule, ensuring proper formation and stability .
Mechanism of Action

Citrafungin A exerts its antifungal effects primarily through inhibition of geranylgeranyl transferase I. This enzyme is responsible for post-translational modifications necessary for fungal growth and survival:

  • Inhibition Process: By blocking this enzyme, Citrafungin A disrupts the synthesis of important lipid components in fungal membranes, leading to cell death.
  • Data on Efficacy: Studies indicate that Citrafungin A shows potent activity against various fungal strains, including those resistant to conventional antifungal therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of ester compounds, particularly in hydrolysis reactions.

Relevant analyses include thermal stability assessments and solubility tests that help characterize its behavior under various conditions .

Applications

Citrafungin A has significant potential applications in scientific research and pharmaceutical development:

  1. Antifungal Research: Its efficacy against resistant fungal strains makes it a candidate for developing new antifungal therapies.
  2. Biochemical Studies: Researchers utilize Citrafungin A to study membrane dynamics and enzyme inhibition mechanisms within fungal cells.
  3. Natural Product Chemistry: The synthesis and characterization of Citrafungin A contribute to broader studies in natural product chemistry, exploring how natural compounds can be modified for enhanced activity or stability .
Discovery and Initial Characterization of Citrafungin A

Isolation from Fungal Sources and Early Structural Proposals

Citrafungin A was first isolated in 2004 from sterile mycelium strain MF6339, an environmental fungus obtained from cow dung samples during a targeted screen for antifungal natural products [2] [4]. Initial structural characterization identified it as a member of the alkylcitrate family—complex polyoxygenated metabolites featuring a distinctive γ-lactone core esterified to a long-chain polyunsaturated alkyl substituent [2] [7]. Spectroscopic analysis (NMR, MS) revealed a molecular formula of C₂₈H₄₀O₁₃, with key structural features including:

  • A γ-hydroxybutenolide unit with a C14 alkenyl side chain
  • A pentaric acid (2,3-dideoxy-L-threo-pentaric acid) moiety
  • Four carboxylic acid groups, one forming an ester linkage between the lactone and pentaric acid components [7] [9]

This molecular architecture distinguished citrafungin A from simpler alkylcitrates like viridiofungins, particularly due to its tetra-esterified structure and the presence of conjugated double bonds in its alkyl chain [9]. The compound’s unprecedented structure posed significant challenges for full stereochemical assignment at this discovery stage.

Table 1: Key Structural Features of Citrafungin A

Structural ComponentChemical CharacteristicsAnalytical Evidence
Core FrameworkAlkylcitrate with γ-lactoneNMR (¹H, ¹³C, COSY, HMBC)
Alkyl Side Chain(1E,5Z)-Tetradeca-1,5-dienylUV-Vis, HMBC correlations
Acid ComponentsTetracarboxylic acid systemMS, Carboxylate IR stretch
Pentaric Acid Moiety3-Carboxy-2,3-dideoxy-L-threo-pentaric acidChiral HPLC, Mosher ester analysis
Molecular FormulaC₂₈H₄₀O₁₃High-resolution ESI-MS

Identification as a GGTase I Inhibitor with Antifungal Activity

Bioactivity screening revealed citrafungin A’s potent inhibition of geranylgeranyltransferase I (GGTase I), a crucial enzyme in fungal protein prenylation [2] [4]. This enzyme attaches 20-carbon geranylgeranyl isoprenoids to cysteine residues in target proteins (e.g., Ras-family GTPases), facilitating their membrane localization and signaling functions essential for hyphal growth and cell cycle progression [7]. Citrafungin A demonstrated:

  • Enzyme Inhibition: IC₅₀ values of 2.5–15 μM against GGTase I from pathogenic fungal species including Candida albicans and Aspergillus fumigatus [2]
  • Antifungal Activity: MIC values ranging from 0.40–55 μM against clinically relevant fungal pathogens [4]
  • Selectivity: Greater efficacy against fungal GGTase I compared to mammalian isoforms, suggesting evolutionary optimization toward fungal targets [9]

The antifungal mechanism involves disruption of membrane-associated signaling pathways, ultimately inhibiting hyphal morphogenesis and cell proliferation [2] [7]. This targeted mechanism represented a significant advance over conventional fungicides that disrupt membrane integrity or ergosterol biosynthesis.

Table 2: Biological Activity Profile of Citrafungin A

Activity ParameterRange/ValueTest Organisms/Conditions
GGTase I Inhibition (IC₅₀)2.5–15 μMCandida albicans, Aspergillus fumigatus
Antifungal Activity (MIC)0.40–55 μMPanel of pathogenic yeasts and molds
Molecular TargetGeranylgeranyltransferase IEnzyme kinetics studies
MechanismCompetitive inhibition of protein prenylationSubstrate competition assays
SpectrumBroad antifungal activityMultiple fungal pathogens tested

Challenges in Absolute Configuration Determination

The complete stereochemical assignment of citrafungin A proved exceptionally challenging due to:

  • Multiple Chiral Centers: Presence of seven stereogenic centers across its alkylcitrate and pentaric acid domains [9]
  • Limited Crystallinity: Inability to form diffraction-quality crystals for X-ray analysis [6]
  • Structural Flexibility: Rotatable bonds in the C14 side chain complicated NMR-based conformational analysis [9]

Initial stereochemical assignments (2004) proposed a 3R,5R configuration for the γ-lactone ring and L-threo configuration for the pentaric acid moiety based on chemical degradation and Mosher ester analysis [4]. However, synthetic studies later revealed inconsistencies in the originally proposed relative configuration of the alkyl chain attachment point [9]. A critical breakthrough came through:

  • Advanced Mosher Analysis: Application of modified Mosher’s method to multiple functional groups
  • Degradative Chemistry: Ozonolysis of the diene system followed by chiral GC analysis of fragments
  • Comparative Synthesis: Synthesis of proposed stereoisomers confirming C3 and C5 configurations [9]

The absolute configuration was ultimately revised to (3R,5R) for the lactone ring and full L-threo assignment for the pentaric acid component, resolving earlier misassignments [9]. This revision underscored the limitations of partial chemical degradation for complex alkylcitrates and highlighted the necessity of total synthesis for definitive stereochemical proof.

Table 3: Key Stereochemical Revisions in Citrafungin A

Structural ElementInitial Assignment (2004)Revised AssignmentMethod of Correction
γ-Lactone C3S-configurationR-configurationSynthetic comparison
γ-Lactone C5UndeterminedR-configurationDegradative ozonolysis
Pentaric AcidL-threoConfirmed L-threoChiral HPLC of degradation products
Alkyl Chain PositionC5 linkageConfirmed C5 linkageHMBC long-range correlations

Properties

Product Name

Citrafungin A

IUPAC Name

(1R,2S)-1-[(3R)-3-carboxy-3-hydroxy-3-[(3R,5R)-2-oxo-5-[(1E,5Z)-tetradeca-1,5-dienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C28H40O13

Molecular Weight

584.6 g/mol

InChI

InChI=1S/C28H40O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-20(26(36)40-18)28(39,27(37)38)17-22(31)41-23(25(34)35)19(24(32)33)16-21(29)30/h9-10,13-14,18-20,23,39H,2-8,11-12,15-17H2,1H3,(H,29,30)(H,32,33)(H,34,35)(H,37,38)/b10-9-,14-13+/t18-,19-,20-,23+,28+/m0/s1

InChI Key

ILSZYBVYZFASML-KRZMJZBHSA-N

Synonyms

citrafungin A

Canonical SMILES

CCCCCCCCC=CCCC=CC1CC(C(=O)O1)C(CC(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CC/C=C/[C@H]1C[C@@H](C(=O)O1)[C@](CC(=O)O[C@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.